

Genetic Complementation of *creS* Mutants: A Comparative Guide

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Compound of Interest

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This guide provides a comprehensive comparison of methods for the genetic complementation of *creS* mutants in the bacterium *Caulobacter crescentus*. The deletion of the *creS* gene, which encodes the intermediate filament-like protein crescentin, results in the loss of the bacterium's characteristic curved rod shape, leading to a straight-rod phenotype. Complementation with a functional *creS* gene restores this wild-type morphology. This guide details the experimental protocols, presents quantitative data on the restoration of cell curvature, and illustrates the underlying molecular mechanisms.

Performance Comparison of *creS* Complementation

The primary measure of successful genetic complementation of *creS* mutants is the restoration of the wild-type curved cell morphology. This is typically quantified by measuring the radius of curvature of the cells or a related geometric parameter. The following table summarizes the expected outcomes of a typical *creS* complementation experiment.

Strain/Condition	Genotype	Phenotype	Average Distance of Swarmer Pole to Surface (μm) ± SEM
Wild-Type (WT)	creS ⁺	Curved Rod	1.0 ± 0.1
creS Mutant	ΔcreS	Straight Rod	1.8 ± 0.05
Complemented Strain	ΔcreS + p(creS ⁺)	Curved Rod	~1.0 (expected)

Data for Wild-Type and creS Mutant strains are derived from studies on surface colonization where the distance of the swarmer pole from a surface is used as a proxy for cell curvature.[\[1\]](#) A lower value indicates a more curved cell. The value for the complemented strain is the expected outcome based on qualitative descriptions of restored curvature in the literature.

Experimental Protocols

The most common method for genetic complementation of creS mutants involves the introduction of a plasmid carrying the wild-type creS gene into a ΔcreS strain. Below are detailed methodologies for this process.

Construction of the creS Complementation Plasmid

This protocol describes the cloning of the creS gene into a suitable expression vector for *Caulobacter crescentus*.

Materials:

- *Caulobacter crescentus* wild-type genomic DNA
- High-fidelity DNA polymerase
- Primers specific for the creS gene with appropriate restriction sites
- A suitable *E. coli* - *Caulobacter* shuttle vector (e.g., pRKlac290, pMT335)
- Restriction enzymes

- T4 DNA ligase
- Competent *E. coli* cells (e.g., DH5 α)
- LB agar plates with appropriate antibiotics

Procedure:

- Amplification of the *creS* gene: Amplify the *creS* open reading frame and its native promoter region from wild-type *Caulobacter crescentus* genomic DNA using PCR with high-fidelity DNA polymerase. The primers should be designed to include restriction sites compatible with the chosen shuttle vector.
- Vector and Insert Digestion: Digest both the shuttle vector and the purified PCR product with the selected restriction enzymes.
- Ligation: Ligate the digested *creS* insert into the digested vector using T4 DNA ligase.
- Transformation into *E. coli*: Transform the ligation mixture into competent *E. coli* cells and select for transformants on LB agar plates containing the appropriate antibiotic for the shuttle vector.
- Plasmid Verification: Isolate plasmid DNA from the resulting *E. coli* colonies and verify the correct insertion of the *creS* gene by restriction digest and DNA sequencing.

Transformation of the *creS* Mutant Strain

This protocol details the introduction of the complementation plasmid into the Δ *creS* mutant of *Caulobacter crescentus* via electroporation.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Δ *creS* mutant *Caulobacter crescentus* strain
- Verified *creS* complementation plasmid
- PYE (Peptone-Yeast Extract) medium

- Sterile, ice-cold 10% glycerol
- Electroporator and electroporation cuvettes (1-mm gap)
- PYE agar plates with appropriate antibiotics

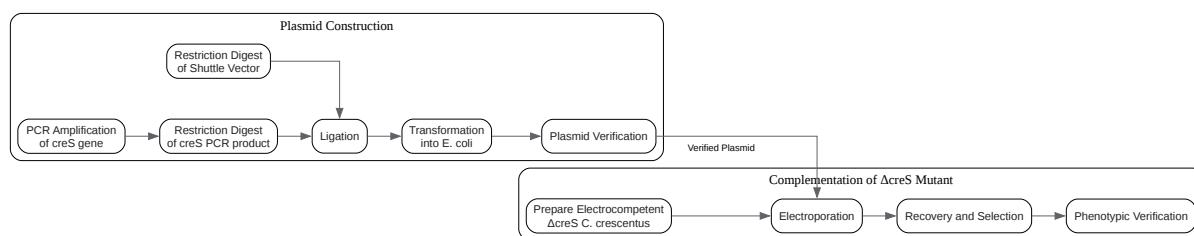
Procedure:

- Culture Growth: Grow an overnight culture of the Δ creS mutant strain in PYE medium.
- Preparation of Electrocompetent Cells:
 - Inoculate a larger volume of PYE with the overnight culture and grow to an OD600 of 0.5-1.0.
 - Harvest the cells by centrifugation at 4°C.
 - Wash the cell pellet multiple times with ice-cold, sterile 10% glycerol, centrifuging between each wash.
 - Resuspend the final pellet in a small volume of ice-cold 10% glycerol to a high cell density (approximately 10^{11} cells/mL).
- Electroporation:
 - Mix 50-100 ng of the purified creS complementation plasmid with 50 μ L of the electrocompetent Δ creS cells.
 - Transfer the mixture to a pre-chilled electroporation cuvette.
 - Deliver an electrical pulse to the cells (e.g., 1.8 kV, 200 Ω , 25 μ F).[\[2\]](#)
- Recovery and Plating:
 - Immediately after the pulse, add 1 mL of PYE medium to the cuvette to recover the cells.
 - Transfer the cell suspension to a microfuge tube and incubate at 30°C for 1-2 hours with shaking to allow for the expression of the antibiotic resistance gene.

- Plate the recovered cells on PYE agar plates containing the appropriate antibiotic to select for transformants.
- Verification of Complementation:
 - Isolate colonies from the selection plates.
 - Confirm the presence of the complementation plasmid by plasmid isolation and restriction digest.
 - Verify the restoration of the curved-rod phenotype using phase-contrast microscopy.

Mandatory Visualizations

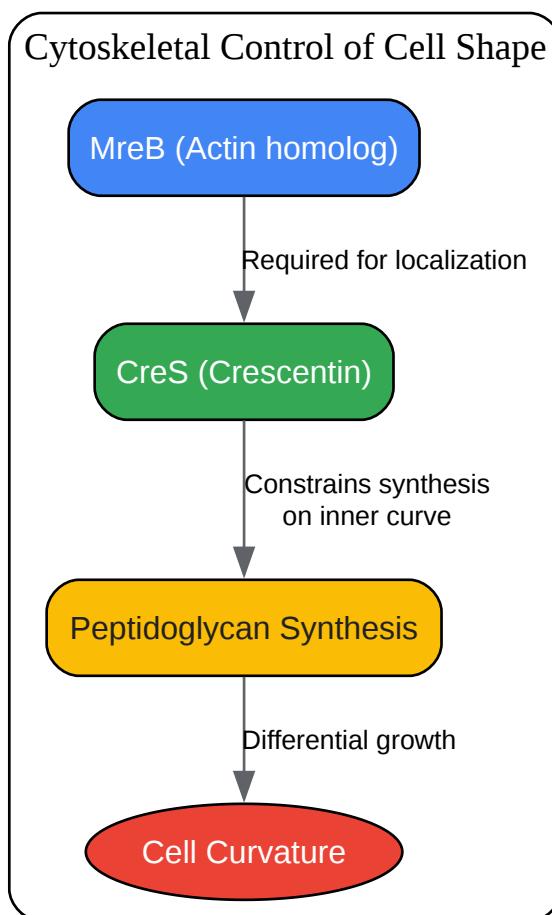
Experimental Workflow for Genetic Complementation of creS Mutants



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Caption: Workflow for the genetic complementation of *creS* mutants.

Molecular Interaction Pathway for CreS-mediated Cell Curvature



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Caption: CreS localization and function in determining cell curvature.

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